Silicic acid, lithium magnesium salt

Description

Contextualization within the Field of Silicate (B1173343) Chemistry

Silicic acid, lithium magnesium salt, is a synthetically produced silicate that has garnered significant attention in various fields of scientific research and industrial application. Silicates form a broad and vital class of compounds, constituting the vast majority of the Earth's crust. chemicalbook.comnih.gov Their fundamental building block is the silicon-oxygen tetrahedron (SiO₄⁴⁻), which can link together in numerous configurations to form a wide array of structures, from simple isolated tetrahedra to complex three-dimensional frameworks. nih.govchemicalbook.com This structural versatility gives rise to a diverse range of physical and chemical properties. chemicalbook.com

Synthetic silicates, such as this compound, are engineered materials designed to have specific properties tailored for particular applications. mdpi.com Unlike their naturally occurring counterparts, the manufacturing process of synthetic silicates allows for precise control over their purity, particle size, and chemical composition. mdpi.com This control is crucial for applications in advanced materials, where consistent and reproducible properties are paramount.

Significance of Lithium Magnesium Silicates in Contemporary Research

Lithium magnesium silicates, a subgroup of synthetic silicates, have become particularly significant in contemporary research due to their unique combination of properties. A prominent example is a synthetic hectorite-like clay known commercially as Laponite. mdpi.com This material is characterized by its layered structure, high surface area, and ability to form clear, thixotropic gels in water. nih.goveast8west.comutexas.edu

The significance of these materials stems from their utility as rheology modifiers, their role in the formation of nanocomposites, and their potential in biomedical applications and energy storage. nih.govnih.govresearchgate.net Researchers are actively exploring their use to create materials with enhanced mechanical strength, improved barrier properties, and novel functionalities. nih.govmdpi.com The ability of these silicates to induce specific cellular responses and to act as components in solid-state electrolytes further underscores their importance in cutting-edge research. researchgate.netalfa-chemistry.com

Overview of the Chemical Entity: this compound

This compound, is an inorganic compound that is commercially available in various grades. One of the most extensively studied forms is Laponite RD, a synthetic layered silicate. east8west.comresearchgate.net It is composed of disc-shaped nanoparticles, typically with a diameter of 25-30 nm and a thickness of about 1 nm. nih.govnih.gov

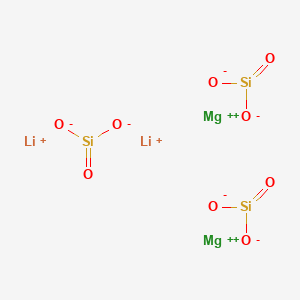

Structurally, it is a trioctahedral smectite clay, with a 2:1 layered crystal structure where an octahedral magnesia sheet is sandwiched between two tetrahedral silica (B1680970) sheets. mdpi.comnih.gov Isomorphic substitution of magnesium ions with lithium ions in the octahedral sheet results in a net negative charge on the particle's surface, which is balanced by interlayer sodium ions. nih.govnih.gov When dispersed in water, these sodium ions diffuse away, leaving the silicate platelets with a negative surface charge and a pH-dependent positive charge on the edges. nih.govresearchgate.net This unique charge distribution is fundamental to its ability to form gels and interact with other materials.

Structure

2D Structure

Properties

IUPAC Name |

dilithium;dimagnesium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.2Mg.3O3Si/c;;;;3*1-4(2)3/q2*+1;2*+2;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGANOYOHAODGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2Mg2O9Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37220-90-9 | |

| Record name | Silicic acid, lithium magnesium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037220909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid, lithium magnesium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, lithium magnesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

The properties of silicic acid, lithium magnesium salt can vary depending on the specific grade and manufacturing process. The following table provides typical properties for Laponite RD, a widely used form of this compound.

| Property | Value |

| Appearance | Free-flowing white powder east8west.com |

| Chemical Formula (Laponite RD) | Na⁺₀.₇[(Si₈Mg₅.₅Li₀.₃)O₂₀(OH)₄]⁻₀.⁷ nih.gov |

| Molecular Weight | Varies by specific formula; e.g., 290.74 g/mol for Li₂Mg₂O₉Si₃ thegoodscentscompany.comchemsrc.com |

| Bulk Density | Approximately 1000 kg/m ³ east8west.comutexas.edu |

| Surface Area (BET) | ~370 m²/g east8west.comutexas.edu |

| pH (2% suspension in water) | ~9.8 east8west.com |

| Refractive Index | ~1.5 at 20°C utexas.edu |

| Solubility | Insoluble in water, but hydrates and swells to form colloidal dispersions east8west.com |

Structural Elucidation and Advanced Characterization Studies

Crystallographic Investigations

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms within the compound, particularly its characteristic layered structure.

X-ray Diffraction (XRD) is a primary technique for analyzing the crystal structure of lithium magnesium silicate (B1173343). It confirms the material's identity as a 2:1 phyllosilicate, belonging to the smectite group of clays. wikipedia.orgqualicer.org This structure consists of two tetrahedral silica (B1680970) sheets sandwiching a central octahedral magnesia sheet. qualicer.org

The XRD pattern of a synthetic hectorite-like clay, such as Laponite, typically shows a prominent basal reflection (001) at a low 2θ angle, which corresponds to the interlayer spacing, or d-spacing, between the silicate layers. researchgate.netresearchgate.net This d-spacing is highly dependent on the hydration state of the clay, as water molecules intercalate into the interlayer space. researchgate.net For example, the d-spacing for Laponite powder is often observed around 14.03 Å. researchgate.net The broadness of the diffraction maxima can indicate a very small particle size and a variable degree of hydration. mdpi.com Strong acid treatment can lead to a loss of crystallinity, which is observable as a change in the XRD pattern.

The table below illustrates the effect of hydration on the basal spacing of sodium fluorohectorite, a closely related synthetic smectite.

Table 1: XRD Basal Spacing of Sodium Fluorohectorite at Different Hydration States

| Hydration State | Basal Spacing (d₀₀₁) (Å) | Reference |

|---|---|---|

| Two-Water Layer (2WL) | ~15.0 | researchgate.net |

| One-Water Layer (1WL) | 12.4 | researchgate.net |

Silicic acid, lithium magnesium salt possesses a trioctahedral structure, meaning all three available octahedral cation sites are occupied, primarily by divalent magnesium ions. qualicer.org A key feature of its structure is the isomorphous substitution of lithium (Li⁺) for magnesium (Mg²⁺) within this central octahedral layer. qualicer.org This substitution creates a net negative charge on the silicate layers, which is balanced by exchangeable cations, typically sodium (Na⁺), located in the interlayer space. qualicer.org

Single-crystal structure refinement of analogous synthetic hectorites has provided detailed crystallographic data. These studies confirm a monoclinic crystal system, typically with the space group C2/m. wikipedia.orgarizona.edu The refinement process reveals the precise arrangement of the interlayer cations and the water molecules that coordinate with them. researchgate.net For instance, in a one-water layer hydrate (B1144303), the interlayer sodium cation is coordinated with six basal oxygen atoms of the tetrahedral sheet and three water molecules. researchgate.net

The table below summarizes typical crystallographic data for a synthetic hectorite (B576562).

Table 2: Crystallographic Data for Tetramethylammonium-Hectorite

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | arizona.edu |

| Space Group | C2/m | arizona.edu |

| a (Å) | 5.2735(11) | arizona.edu |

| b (Å) | 9.1165(14) | arizona.edu |

| c (Å) | 13.5609(35) | arizona.edu |

| β (°) | 97.693(3) | arizona.edu |

| Volume (ų) | 646.1(2) | arizona.edu |

Spectroscopic Characterization Techniques

Spectroscopic methods probe the chemical bonding and local atomic environments within the compound, complementing the long-range structural information provided by XRD.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in lithium magnesium silicate by measuring the absorption of infrared radiation. The FTIR spectrum provides a molecular fingerprint of the material, revealing details about its chemical bonds. mdpi.com

Key features in the FTIR spectrum of synthetic hectorite include a broad band around 3443 cm⁻¹ due to the O-H stretching vibrations of adsorbed and structural water molecules. mdpi.com A peak near 1630-1650 cm⁻¹ is assigned to the H-O-H bending vibration of these water molecules. mdpi.com The most intense absorption, typically around 1000 cm⁻¹, is attributed to the Si-O-Si stretching vibrations within the tetrahedral sheets. mdpi.com Other bands related to Si-O bending and Mg-O vibrations are observed at lower wavenumbers, such as 460 cm⁻¹ (Si-O-Mg) and 652 cm⁻¹ (Mg-OH-Mg). mdpi.com Some studies suggest that specific bands, such as those around 3716 and 7265 cm⁻¹, may be linked to Mg₂LiOH stretching modes. researchgate.net

Table 3: Prominent FTIR Absorption Bands for Synthetic Hectorite (Laponite)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference(s) |

|---|---|---|

| ~3443 | O-H stretching of water molecules | mdpi.com |

| ~1630-1650 | H-O-H bending of adsorbed water | mdpi.com |

| ~1000 | Si-O stretching | mdpi.com |

| ~652 | Mg-OH-Mg bending | mdpi.com |

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, element-specific technique that provides detailed information about the local coordination environment of atoms like silicon and lithium. oaepublish.comwarwick.ac.uk

²⁹Si MAS NMR is particularly useful for characterizing the silicate framework. berkeley.edu The chemical shifts in the ²⁹Si NMR spectrum are sensitive to the number of bridging oxygen atoms surrounding a silicon tetrahedron. This is described by the Qⁿ notation, where 'n' is the number of other silicon tetrahedra connected to the central tetrahedron via oxygen bridges. For a fully polymerized silica network, the species is Q⁴. In layered silicates like hectorite, the primary species is Q³, reflecting the sheet-like structure. The presence of other Qⁿ species can indicate structural defects or the existence of other silicate phases. berkeley.eduresearchgate.net

⁶Li and ⁷Li NMR spectroscopy can be used to probe the local environments and dynamics of the lithium ions within the octahedral sheets and in the interlayer space. oaepublish.comrsc.org This can help differentiate between various Li⁺ coordination states and monitor their mobility. rsc.orgresearchgate.net

Table 4: Typical ²⁹Si NMR Chemical Shift Ranges for Qⁿ Species in Silicates

| Species | Description | Typical Chemical Shift Range (ppm vs. TMS) | Reference(s) |

|---|---|---|---|

| Q⁰ | Monomeric SiO₄ tetrahedron | -60 to -80 | acs.org |

| Q¹ | End-group in a chain | -78 to -88 | berkeley.edu |

| Q² | Middle-group in a chain | -85 to -98 | berkeley.edu |

| Q³ | Branching point or sheet | -95 to -110 | berkeley.edu |

Microscopic and Morphological Analyses

Studies reveal that this compound typically consists of well-defined, discrete nanoparticles. researchgate.net These particles are most commonly described as being disc- or platelet-shaped. mdpi.com The dimensions are remarkably small and uniform for a synthetic material, with a typical platelet diameter of approximately 25 nanometers and a thickness of just 1 nanometer. Some natural hectorite clays, in contrast, may exhibit a more lath-like (elongated, flattened) morphology. In aqueous dispersions, these individual platelets can associate to form more complex, house-of-cards-like structures. qualicer.org

Table 5: Morphological Characteristics of Synthetic Hectorite (Laponite)

| Morphological Feature | Technique(s) | Typical Dimension / Description | Reference(s) |

|---|---|---|---|

| Particle Shape | SEM, TEM | Disc-shaped platelets | mdpi.com |

| Platelet Diameter | TEM | ~25 nm | mdpi.com |

| Platelet Thickness | TEM | ~1 nm | mdpi.com |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Lithium magnesium silicate |

| Laponite |

| Hectorite |

| Sodium fluorohectorite |

| Tetramethylammonium-hectorite |

| Stevensite |

| Kerolite |

| Silicon |

| Lithium |

| Magnesium |

| Sodium |

| Water |

| Magnesia |

| Silica |

| Lithium oxide |

| Magnesium oxide |

| Sodium oxide |

| Tetramethylammonium-chloride |

| Kryptofix |

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is instrumental in revealing the three-dimensional surface morphology of this compound. Investigations of this and similar synthetic magnesium silicates show that the material does not exist as discrete, uniform crystals but rather as complex agglomerates. researchgate.netjournalssystem.com SEM images typically display a porous, open-textured structure. This structure is formed by the aggregation of numerous small, plate-like primary particles. researchgate.net

When dispersed in a liquid medium, these platelets can form a "house of cards" structure, which is responsible for the compound's rheological properties. In its dry, powdered form, the material often appears as granular clusters of varying sizes. Studies on stone surfaces treated with lithium silicate have also utilized SEM to observe the morphology of the resulting silicate layer, which contains nanoparticles. researchgate.net The morphology of the constituent silica nanoparticles is a key factor in the final structure of the silicon product after reduction processes. pdx.edu

Table 1: Summary of Morphological Features Observed via SEM for Synthetic Silicates

| Observed Feature | Description | Relevant Findings |

| Primary Particles | Individual platelets or nanoparticles, often with sub-micron dimensions. | The fundamental building blocks of the larger structure. |

| Agglomerates | Clusters of primary particles forming a larger, porous assembly. | Particle size distribution analyses of synthetic magnesium silicate show bands corresponding to particles from ~113 nm to over 500 nm, indicating agglomeration. researchgate.net |

| Surface Texture | Generally appears porous and irregular due to the random orientation of the constituent platelets. | The high surface area is a direct consequence of this porous texture. |

Transmission Electron Microscopy (TEM) for Nanoscale Structure

While SEM reveals the external surface, Transmission Electron Microscopy (TEM) provides unparalleled insight into the internal and nanoscale structure of the material. nih.govnih.gov TEM allows for the direct visualization of the individual silicate layers or primary nanoparticles that constitute the larger agglomerates. chalmers.se For synthetic silicates, TEM can confirm the size and shape of these primary particles, which are often in the nanometer range. researchgate.net

TEM studies are crucial for assessing the degree of delamination (separation of silicate layers) and the internal porosity of the structure. chalmers.se By transmitting electrons through an ultra-thin specimen, TEM can map out the arrangement of the silicate sheets and the void spaces between them, which are fundamental to the material's high surface area and adsorptive capacity. nih.gov Recent advancements in time-resolved TEM even allow for the real-time observation of structural evolution and chemical dynamics at the nanoscale. nih.govresearchgate.net

Table 2: Nanoscale Structural Information from TEM Analysis

| Parameter | Information Provided | Significance |

| Primary Particle Size | Direct measurement of the dimensions of individual silicate nanoparticles/platelets. | Confirms the nanoscale nature of the material's building blocks. researchgate.net |

| Internal Porosity | Visualization of the pore network within the agglomerated structure. | Explains the material's high absorption capacity and large surface area. chalmers.se |

| Layer Delamination | Assessment of the separation of individual silicate sheets from each other. | Crucial for understanding its effectiveness as a thickener and film-former. |

| Crystallinity | Determination of whether the primary particles are amorphous or crystalline via electron diffraction. | Most synthetic silicates of this type are largely amorphous. |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a powerful technique for generating high-resolution, three-dimensional topographic maps of a material's surface. psu.edunist.gov Unlike electron microscopy, AFM scans the surface with a physical probe, allowing for quantitative measurements of surface features with sub-nanometer vertical resolution. wisc.edu

For this compound, AFM can be used to characterize the surface roughness of individual platelets or the topography of a film formed by the material. researchgate.net This technique provides precise data on height variations across the surface, which is critical for understanding friction, adhesion, and other interfacial phenomena. nih.gov The membrane roughness (Rq), a key parameter derived from AFM, is directly related to the nanoscale surface arrangement and can be used to evaluate the surface state in a reproducible way. nih.gov

Table 3: Typical Surface Topography Data from AFM

| Parameter | Typical Value Range (for similar materials) | Description |

| Scan Size | 1x1 µm to 30x30 µm | The area of the surface being imaged. researchgate.net |

| Vertical Resolution | ~0.1 nm | The ability to distinguish height differences on the surface. wisc.edu |

| Lateral Resolution | 1-15 nm | The ability to distinguish features in the x-y plane, dependent on the AFM tip radius. psu.edu |

| Surface Roughness (Rq) | Varies based on preparation | A quantitative measure of the surface's texture, critical for understanding interfacial interactions. nih.gov |

Thermal Behavior and Stability Investigations (e.g., Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating the thermal stability of materials by measuring changes in mass as a function of temperature. nih.gov For hydrated materials like this compound, TGA reveals distinct stages of decomposition.

A typical TGA thermogram shows an initial mass loss at temperatures up to approximately 200°C, which corresponds to the evaporation of loosely bound, physisorbed water on the particle surfaces. tainstruments.com A second, more gradual mass loss event occurs at higher temperatures, generally between 200°C and 700°C. This stage is associated with the removal of more tightly bound water, such as interlayer water trapped within the porous structure, and the dehydroxylation of structural silanol (B1196071) (Si-OH) groups. researchgate.net The thermal stability is a critical parameter, as it indicates the strength of the bonding within the material's structure. tainstruments.com The temperature at which these mass loss events occur provides a clear indication of the material's stability and its suitable operating range for various applications.

Table 4: Representative TGA Data for Magnesium Silicate Hydrates

| Temperature Range (°C) | Mass Loss Event | Interpretation |

| ~25 - 200°C | Loss of Physisorbed Water | Evaporation of free and loosely bound surface water. tainstruments.comresearchgate.net |

| ~200 - 700°C | Loss of Bound Water & Dehydroxylation | Removal of water from interlayers and condensation of surface silanol groups. researchgate.net |

| >700°C | Structural Stability | The material has largely converted to an anhydrous magnesium silicate. |

Surface Chemistry and Interfacial Phenomena

The utility of this compound, in many applications stems directly from its surface chemistry and the interactions that occur at its interface with other substances.

Characterization of Surface Active Sites

The surface of this compound, is chemically reactive due to the presence of specific functional groups that act as active sites. The most important of these are silanol groups (Si-OH), which are located at the edges and on the faces of the silicate platelets. journalssystem.com These silanol groups are amphoteric, meaning they can act as either weak acids or bases.

In aqueous dispersions, particularly at neutral to alkaline pH, the silanol groups can deprotonate to form negatively charged silonate sites (Si-O⁻). researchgate.net This process creates a net negative surface charge on the silicate particles, which is fundamental to their ability to interact with cations and polar molecules. These hydroxyl groups are the primary sites for chemical reactions, surface modification, and adsorption. journalssystem.com

Adsorption and Absorption Mechanism Studies

The high surface area and charged active sites make this compound, an effective adsorbent. haihangchem.com The primary mechanism of adsorption for cationic species is ion exchange, driven by electrostatic attraction to the negatively charged silonate sites on the silicate surface. frontiersin.org

Adsorption kinetic studies on similar materials typically reveal a two-stage process. frontiersin.orgnih.gov An initial, rapid phase of adsorption occurs as ions bind to the easily accessible active sites on the external surfaces of the agglomerates. This is followed by a slower, more gradual phase where ions diffuse into the mesoporous internal structure of the material to reach the remaining active sites, eventually reaching an equilibrium. nih.gov The entire process is highly dependent on factors such as pH, which controls the surface charge, and the concentration of the adsorbate. frontiersin.org The ability to take up and retain substances within its porous structure is a defining characteristic of this synthetic silicate.

Table 5: Adsorption Kinetic Model Parameters (Illustrative)

| Kinetic Model | Parameters | Interpretation |

| Pseudo-First-Order | Rate constant (k₁) | Describes the rate of adsorption based on the number of available sites. Often fits the initial stage of adsorption well. |

| Pseudo-Second-Order | Rate constant (k₂) | Assumes the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons. Often provides the best fit for the overall process. nih.gov |

| Intraparticle Diffusion | Diffusion constant (k_id) | Models the diffusion of adsorbate into the pores of the adsorbent, often relevant in the later stages of adsorption. |

Colloidal and Dispersion Behavior of Lithium Magnesium Silicate Suspensions

Lithium magnesium silicate, a synthetic layered silicate, is notable for its ability to form clear, thixotropic gels when dispersed in water. This behavior is a direct consequence of its unique colloidal properties, which are leveraged in a wide array of applications, including coatings, cosmetics, and drilling fluids. The dispersion of this compound in an aqueous medium leads to the formation of a complex, three-dimensional structure that dictates the rheological and stability characteristics of the suspension.

When lithium magnesium silicate is hydrated, the individual crystalline layers delaminate. These disc-shaped particles are typically characterized by a negative charge on their flat surfaces (faces) and a positive charge on their edges. In a low-electrolyte environment, electrostatic repulsion between the negatively charged faces keeps the particles dispersed. However, as the concentration of the silicate increases or upon the addition of electrolytes, the positive edges of one particle become attracted to the negative faces of another. This interaction leads to the formation of a "house of cards" structure, a three-dimensional network that entraps the water within its matrix, resulting in a significant increase in viscosity and the formation of a gel. nih.gov This structure is responsible for the material's excellent suspensive properties, as it can physically entrap and support other particles within the system. nih.govresearchgate.net

The colloidal suspensions of lithium magnesium silicate exhibit pronounced thixotropic and shear-thinning behavior. mdpi.com This means they have high viscosity under low-shear conditions or at rest, which allows them to suspend particles effectively, but their viscosity decreases significantly when subjected to shear stress, such as shaking or stirring, allowing for easy pouring and application. nih.govmdpi.com Upon removal of the shear force, the "house of cards" structure rebuilds over time, and the viscosity returns to its initial high value. This reversible, time-dependent viscosity change is a hallmark of lithium magnesium silicate dispersions.

The rheological properties of these suspensions are influenced by several factors, including concentration, temperature, and the presence of salts or polymers. nih.govmdpi.com An increase in the concentration of lithium magnesium silicate leads to a stronger gel network, resulting in higher viscosity, yield stress, and elastic modulus (G'). mdpi.com Studies on organically modified lithium magnesium silicate composites have shown that as the concentration increases, the yield stress of the aqueous solution becomes stronger, and both the elastic (storage) modulus and viscous (loss) modulus increase, indicating a strengthening of the solution's structure. mdpi.com

Furthermore, these suspensions demonstrate notable temperature and salt resistance, maintaining their rheological properties up to certain thresholds. nih.govresearchgate.net For example, drilling fluids containing a composite of lithium magnesium silicate have been shown to have good temperature resistance up to 150°C. nih.govmdpi.com The interaction with polymers can further modify the dispersion's behavior, leading to synergistic viscosity increases and enhanced stability. nih.govzjyywjy.com.cn

The tables below present research findings on the rheological properties of lithium magnesium silicate suspensions, illustrating the relationship between concentration and key rheological parameters.

Data Table 1: Rheological Properties of Lithium Magnesium Silicate Composite (LAZ) Suspensions

This table shows the effect of increasing the concentration of a lithium magnesium silicate composite (LAZ) on the rheological parameters of a 4% bentonite (B74815) drilling fluid at 50°C.

| LAZ Concentration (%) | Apparent Viscosity (mPa·s) | Plastic Viscosity (mPa·s) | Yield Point (Pa) |

| 0.1 | 25.5 | 18 | 7.5 |

| 0.3 | 33.5 | 23 | 10.5 |

| 0.5 | 42.0 | 28 | 14.0 |

| 1.0 | 48.5 | 31 | 17.5 |

| 2.0 | 51.0 | 33 | 18.0 |

Data adapted from research on water-based drilling fluids. mdpi.com

Data Table 2: Viscoelastic Properties of Lithium Magnesium Silicate Composite (LAZ) Aqueous Solutions

This table illustrates the change in elastic (storage) modulus (G') and viscous (loss) modulus (G'') as a function of the LAZ composite concentration, indicating the development of weak gel properties.

| LAZ Concentration (%) | Elastic Modulus (G') (Pa) | Viscous Modulus (G'') (Pa) |

| 0.5 | 0.8 | 0.1 |

| 1.0 | 2.5 | 0.3 |

| 1.5 | 5.0 | 0.6 |

| 2.0 | 9.0 | 1.1 |

Data derived from studies on the weak gel properties of composite aqueous solutions. The elastic modulus (G') is significantly larger than the viscous modulus (G''), which is characteristic of a gel-like structure. mdpi.com

Functionalization and Chemical Modification Strategies

Organic Modification Methods

Organic modification transforms the naturally hydrophilic silicate (B1173343) into an organophilic material, enhancing its compatibility with organic matrices. This is achieved through several methods that introduce organic molecules onto the silicate's surface or within its layered structure.

In-situ modification involves the introduction of organic molecules during the synthesis of the silicate itself. In this approach, organic compounds can act as templates, influencing the crystallization process. uni-bayreuth.de For instance, pristine hectorite (B576562), being highly hydrophilic, can be modified in-situ with polycationic polymers like poly(ethylene imine) (PEI) during emulsification to make it suitable for stabilizing emulsions. uni-bayreuth.de This method allows for the creation of tailored nanocomposites where the organic component is integral to the material's formation. Another example involves the use of an in-situ generated magnesium oxide space holder during the molten-salt electrolysis of carbon-encapsulated magnesium silicate to produce advanced composites for battery applications.

Ion exchange is a prevalent and effective post-synthesis method for modifying silicic acid, lithium magnesium salt. researchgate.netrsc.org The process involves replacing the exchangeable inorganic cations, such as sodium, located in the interlayer space of the silicate with organic cations. researchgate.netwikipedia.org Cationic surfactants, particularly quaternary ammonium (B1175870) salts, are commonly used for this purpose. wjygy.com.cn

This cation exchange mechanism is fundamental to altering the surface properties of the silicate. One study demonstrated the successful organic modification of magnesium lithium silicate using modifiers like cetyltrimethylammonium bromide (CTAB), cetylpyridinium (B1207926) bromide (CPB), and octadecylamine (B50001) (ODA). wjygy.com.cn The introduction of these organic cations into the interlayer space was confirmed by characterization techniques, which showed an increase in the distance between the silicate layers. wjygy.com.cn For example, modification with ODA was found to increase the interlayer spacing to 2.09 nm. wjygy.com.cn

| Modifier | Chemical Name | Resulting Interlayer Spacing (nm) |

| ODA | Octadecylamine | 2.09 |

| CTAB | Cetyltrimethylammonium Bromide | Increased (specific value not cited) |

| CPB | Cetylpyridinium Bromide | Increased (specific value not cited) |

| This table presents data on the effect of different organic modifiers on the interlayer spacing of magnesium lithium silicate, as reported in a study by Xia et al. wjygy.com.cn |

Modification can also be achieved through the adsorption of organic molecules onto the silicate's surface. This method can involve various interaction modes, including physical adsorption and the formation of hydrogen bonds, particularly for non-ionic organic substances. The adsorption of organic compounds can significantly improve properties such as adsorption capacity and dispersibility. nih.gov The process often relies on the silicate's inherent surface charge. For instance, magnesium silicate hydrates with a higher negative surface charge demonstrate a greater adsorption capacity for cationic dyes like methylene (B1212753) blue. nih.gov Adsorption processes are also influenced by factors like pH, with neutral conditions generally being favorable for the adsorption of certain ions. nih.gov

Intercalation Polymerization for Composite Formation

Intercalation polymerization is a powerful technique for creating advanced organic-inorganic hybrid composites. This method involves introducing a monomer into the interlayer galleries of the silicate, followed by in-situ polymerization. mdpi.comnih.govresearchgate.net This process can be facilitated by first modifying the silicate with an intercalation agent, such as CTAB, which expands the interlayer distance, allowing monomers to enter. mdpi.comresearchgate.net

A notable example is the synthesis of an organic-inorganic hybrid composite, referred to as LAZ, which was designed as a viscosity enhancer for water-based drilling fluids. mdpi.comnih.govresearchgate.net This composite was prepared by combining a water-soluble monomer with lithium magnesium silicate (LMS) through an intercalation polymerization method. mdpi.comnih.govresearchgate.net The synthesis involves two main steps: the initial intercalation modification of the LMS, followed by the polymerization reaction. nih.gov Characterization of the resulting LAZ composite confirmed that the modification was achieved and that the interlaminar structures of the LMS were altered. mdpi.comnih.govresearchgate.net

Influence of Modification on Interfacial Properties (e.g., Hydrophilic-Lipophilic Transition)

A primary consequence of organic modification is the significant alteration of the silicate's interfacial properties. The exchange of inorganic cations with organic cations transforms the clay from a hydrophilic to an organophilic (hydrophobic) state. This transition is crucial for improving the compatibility and dispersibility of the silicate in organic solvents and polymer matrices. wjygy.com.cn

The improved dispersibility in organic media is a direct result of this hydrophilic-lipophilic transition. wjygy.com.cn This enhanced compatibility is essential for the development of nanocomposites, as it facilitates the intercalation of polymer chains into the clay layers. researchgate.net The resulting organically modified silicates, with their covalently-linked organic functionalities, exhibit superior performance and stability in organic environments, such as in drilling fluids, compared to traditional organoclays with electrostatic linkages. researchgate.net Furthermore, surfaces coated with these organic-inorganic hybrid composites can exhibit highly hydrophobic properties, which can be reversed to a hydrophilic state through processes like calcination.

Design and Synthesis of Hybrid Organic-Inorganic Composite Materials

The design and synthesis of hybrid organic-inorganic materials leverage the functionalization strategies discussed above to create advanced materials with synergistic properties. wku.edunih.gov These composites combine the characteristics of both the inorganic silicate framework and the organic components. wku.edu

The synthesis of the LAZ composite for drilling fluids is a prime example, where an intercalation-modified LMS was combined with a water-soluble reactive monomer. mdpi.comnih.gov The resulting material exhibits a complex reticulated structure in aqueous solutions, providing enhanced viscosity and suspension properties. mdpi.comnih.govresearchgate.net The synthesis process for such hybrids is often robust and can be confirmed through various characterization techniques. nih.gov

| Characterization Technique | Finding for LAZ Composite |

| FTIR Spectroscopy | Confirmed the presence of organic functional groups and successful polymerization. mdpi.comnih.govresearchgate.net |

| X-Ray Diffractometry (XRD) | Showed changes in the interlaminar structure of the lithium magnesium silicate. mdpi.comnih.govresearchgate.net |

| Scanning Electron Microscopy (SEM) | Revealed a complex reticulated microstructure. mdpi.comnih.govresearchgate.net |

| Thermogravimetric Analysis (TGA) | Determined the thermal stability and composition of the composite. mdpi.comnih.govresearchgate.netnih.gov |

| This table summarizes the characterization findings for the LAZ organic-inorganic hybrid composite. mdpi.comnih.govresearchgate.netnih.gov |

The application of these hybrid materials is diverse. For instance, when incorporated into drilling fluids, the LAZ composite significantly increased the apparent viscosity and dynamic shear force of the fluid, demonstrating good temperature resistance up to 150°C. mdpi.comnih.govresearchgate.net This highlights how the strategic design and synthesis of hybrid materials based on this compound can lead to high-performance products for demanding industrial applications.

| LAZ Concentration in 4% Bentonite (B74815) Slurry (%) | Apparent Viscosity (AV) (mPa·s) |

| 0 | 7.5 |

| 0.1 | 10.5 |

| 0.2 | 13.5 |

| 0.4 | 18.0 |

| 0.6 | 21.5 |

| 0.8 | 23.0 |

| 1.0 | 24.5 |

| 1.5 | 25.0 |

| 2.0 | 25.5 |

| This table shows the effect of increasing concentrations of the LAZ composite on the apparent viscosity of a 4% bentonite-based drilling fluid, indicating a significant enhancement of rheological properties. Adapted from data presented by Li et al. mdpi.com |

Theoretical and Computational Investigations

Molecular Modeling and Simulation of Silicate (B1173343) Structures

Molecular dynamics (MD) simulations are a cornerstone for understanding the amorphous and crystalline structures of lithium magnesium silicates. These simulations model the interactions between atoms using classical force fields, allowing researchers to observe the dynamic evolution of the material's structure.

Classical MD simulations have been employed to study multicomponent glasses, including those containing SiO₂, MgO, and Li₂O. jussieu.frresearchgate.net These studies focus on the short-range order (SRO) and intermediate-range order (IRO) to clarify the microstructure. researchgate.net Key structural characteristics such as pair radial distribution functions, coordination numbers, and bond angle distributions are calculated to build a comprehensive picture of the atomic arrangement.

One of the primary focuses of these simulations is the role of magnesium and lithium ions within the silicate network. jussieu.fr Silicon atoms typically form the backbone of the structure, creating tetrahedral SiO₄ units. researchgate.netmdpi.com These tetrahedra can be linked together by sharing oxygen atoms, forming a network. The degree of polymerization of this network is described by the Qⁿ terminology, where 'n' represents the number of bridging oxygen atoms connecting a given silicon tetrahedron to its neighbors.

The introduction of network-modifying cations like Mg²⁺ and Li⁺ disrupts this network. MD simulations of the MgO-SiO₂ system show that as the mole fraction of MgO increases, the network becomes significantly depolymerized. sciopen.com The proportion of bridging oxygens decreases, while non-bridging and free oxygens increase. sciopen.com This is reflected in a shift from highly connected Q⁴ and Q³ species to less connected Q², Q¹, and Q⁰ species. sciopen.com Simulations confirm that magnesium coordination can vary, with studies highlighting a potential dissociation from five-coordinated (pentahedral) units to four- and six-coordinated (tetra- and hexahedral) units as MgO content increases. jussieu.fr

Similarly, lithium ions alter the structure, with simulations of liquid lithium silicate under pressure showing Li atom coordination transforming from three- and four-fold to five- and six-fold. researchgate.net Atomistic simulations on related compounds like lithium zinc silicate show that defect formation, such as the Li-Zn anti-site defect (where lithium and another cation swap positions), is an energetically favorable process, suggesting that a degree of cation mixing is common in these structures. mdpi.com

The following table summarizes findings from molecular dynamics simulations on the structural units in silicate systems containing magnesium.

Table 1: Effect of Magnesium Content on Silicate Network Structure from MD Simulations Data derived from studies on MgO-SiO₂ systems. sciopen.com

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and the nature of chemical bonds within lithium magnesium silicate. These first-principles calculations provide a fundamental understanding of the material's properties.

The electronic band structure can be computed to determine the material's conductivity. For instance, lithium metasilicate (B1246114) is shown to be a wide-bandgap insulator with a large indirect gap of 5.077 eV, indicating it is an excellent electronic insulator but can be a good ionic conductor, a desirable property for solid-state electrolytes. researchgate.net

To handle the vast number of possible species and reactions, especially in applications like batteries, high-throughput computational frameworks have been developed. chemrxiv.orgnih.govescholarship.org These automated systems can perform DFT calculations on thousands of molecular fragments to determine their structural, thermodynamic, and vibrational properties. nih.gov For bonding analysis, tools like Critic2 are used to identify critical points in the electron density between atoms, providing a rigorous definition of chemical bonds beyond simple distance-based heuristics. chemrxiv.org

The following table outlines the types of bonding interactions in lithium magnesium silicate as elucidated by quantum chemical methods.

Table 2: Bonding Characteristics in Lithium Magnesium Silicate from Quantum Chemical Calculations Based on findings from analogous silicate systems. researchgate.netnih.gov

Computational Studies of Reaction Mechanisms (e.g., Hydrolytic Dissociation)

Computational methods are invaluable for mapping out the complex reaction pathways that lithium magnesium silicate can undergo. This includes synthesis reactions, degradation, and hydrolytic dissociation.

One area of study is the magnesiothermic reduction of silica (B1680970), a process relevant to the formation of silicon and magnesium silicates. frontiersin.orgrsc.org Computational thermodynamics and phase diagrams show that while the ideal reaction is 2Mg + SiO₂ → 2MgO + Si, numerous side reactions can occur, leading to by-products like magnesium silicide (Mg₂Si) and various magnesium silicates (e.g., MgSiO₃, Mg₂SiO₄). frontiersin.org The reaction conditions, such as temperature and time, significantly affect the product distribution. rsc.org

The hydrolytic stability of silicates is another critical area of investigation. Studies on synthetic magnesium silicate show that its structural integrity is highly dependent on pH. nih.gov At low pH, Mg²⁺ ions leach from the silicate structure. This process is exacerbated by the presence of negatively charged compounds in a solution, which can bond with the dissociated Mg²⁺ ions, further driving the equilibrium toward dissolution and altering the material's morphology from large spherical particles to smaller ones. nih.gov This mechanism highlights the importance of controlling the chemical environment to maintain the material's structure.

Computational studies also explore reaction mechanisms at the quantum level. For example, in reactions involving lithium and magnesium carbenoids, calculations at the G4 level of theory have been used to detail every step of the reaction pathway, identifying intermediates and transition states. nih.gov These studies reveal that lithium and magnesium can interact differently, with magnesium reactions sometimes proceeding through additional intermediates before reaching the final product. nih.gov Such detailed mechanistic understanding is crucial for controlling chemical synthesis and predicting product formation.

Predictive Modeling of Material Behavior (e.g., Rheological Responses)

Predictive modeling connects the molecular-level properties of lithium magnesium silicate to its macroscopic behavior. This is particularly important for its application as a rheological modifier in fluids.

When used as a viscosity enhancer in water-based drilling fluids, lithium magnesium silicate forms a complex network structure that imparts desirable rheological properties. mdpi.comnih.gov The behavior of these fluids is often non-Newtonian and can be described by mathematical models like the Herschel-Bulkley model, which relates shear stress to shear rate. mdpi.comnih.gov Computational tools, including custom Python scripts, can be developed to fit experimental data to these models, allowing for precise characterization of the fluid's properties. scielo.br

Predictive models show that as the concentration of lithium magnesium silicate in a bentonite-based slurry increases, the apparent viscosity and dynamic shear force rise significantly. mdpi.com This is attributed to the formation of an intertwined reticulation structure that enhances the suspension properties of the fluid. nih.govresearchgate.net These models can also predict the material's performance under different conditions, such as high temperatures, showing that the rheological properties remain stable up to a certain threshold (e.g., 150°C) before degrading. mdpi.comnih.gov

More advanced predictive modeling utilizes machine learning (ML). In the related field of magnesium silicate hydrate (B1144303) (MSH) cements, ML models like Random Forest and XGBoost have been successfully used to predict mechanical properties such as compressive strength and drying shrinkage behavior. researchgate.netresearchgate.net These models are trained on large datasets and can identify the most influential parameters, offering a powerful tool for optimizing material composition and performance without extensive trial-and-error experimentation.

The table below presents typical data used in the predictive modeling of the rheological behavior of fluids containing lithium magnesium silicate.

Table 3: Predictive Rheological Modeling of a Drilling Fluid with Lithium Magnesium Silicate (LAZ) Data adapted from a study on a composite LAZ viscosity enhancer in a 4% bentonite (B74815) slurry. mdpi.com

Research on Advanced Material Science Applications

Development of Novel Ceramic Materials and Glasses

The integration of silicic acid, lithium magnesium salt into ceramics and glasses has led to the development of materials with tailored properties. In ceramic applications, it is used as an additive in glazes to control rheology and ensure uniform suspension. ulprospector.comdigitalfire.com

Research has also demonstrated the ability to create Laponite bioceramics by sintering the powder at high temperatures, such as 1200°C. nih.gov This process yields a material with a smooth, porous surface suitable for specialized applications like bone tissue engineering. nih.gov In the field of glass-ceramics, related lithium silicate (B1173343) compositions are crucial. Additives play a key role, with compounds like phosphorus pentoxide acting as nucleating agents that initiate the formation of lithium monosilicate crystals. This nucleation process is fundamental to controlling the final microstructure and properties of the glass-ceramic, such as its thermal expansion behavior. ias.ac.in The resulting materials often consist of lithium disilicate crystals within a silica-rich glass phase. ias.ac.innih.gov

Integration in Cementitious Systems

In the field of construction and energy, this compound is a valuable additive for cementitious systems. When added to oil well cement, it improves key properties of the cement slurry and the final hardened sheath. researchgate.net Studies show that even small concentrations, such as 0.4% by weight of cement, can significantly reduce slurry segregation, leading to a more uniform and reliable cement matrix. researchgate.net

The addition of these silicate particles has been found to decrease the porosity and permeability of the cured cement while increasing its compressive and tensile strength over time. researchgate.netacs.org It also enhances the elasticity of the cement, indicated by a decrease in its Young's modulus, which is critical for the long-term integrity of the wellbore. researchgate.netacs.org Related compounds, such as lithium silicate, act as concrete sealants, penetrating the surface and reacting with free lime to form water-insoluble products that increase density and reduce cracking. eastchemy.com Furthermore, industrial byproducts like lithium slag, which share chemical similarities, are used as supplementary cementitious materials to accelerate hydration and improve durability. nih.gov

Role as Reinforcing Agents in Polymer Matrix Composites

This compound serves as a highly effective reinforcing agent in polymer matrix composites, particularly in aqueous systems like hydrogels. nih.govnih.gov As a nanofiller, its tiny, disc-shaped particles disperse within the polymer matrix, creating a nanocomposite with significantly enhanced properties. nih.gov The particles act as crosslinking points within the polymer network, increasing the excluded volume and leading to materials with greater stiffness and toughness. nih.govnih.gov This reinforcement is crucial for applications where mechanical degradation is a concern. nih.gov The silicate can also be organically modified to improve its dispersion in organic media, allowing for the creation of a wider range of polymer/clay composites.

The addition of this compound to polymers results in quantifiable improvements in their mechanical strength. Research has shown that the interaction between the silicate platelets and polymer chains leads to a more robust material. For example, incorporating it into a poly(acrylic acid) (PAA) hydrogel can increase the tensile strength from approximately 600 kPa to 1.2 MPa. nih.gov In another study involving poly(methyl methacrylate) (PMMA), adding 5% by weight of the silicate resulted in a 50% increase in the material's room temperature modulus. acs.org Similarly, composites made with poly(butylene succinate) (PBS) show a significant increase in elastic modulus upon the addition of the silicate. mdpi.com

Table 1: Enhancement of Mechanical Properties in Polymer Composites This interactive table summarizes research findings on the mechanical improvements in polymers with the addition of this compound.

| Polymer System | Silicate Concentration | Property Measured | Improvement Noted | Reference |

|---|---|---|---|---|

| Poly(acrylic acid) (PAA) | 15 g/g (LAP/PAA) | Tensile Strength | Increased from ~0.6 MPa to ~1.2 MPa | nih.gov |

| Poly(methyl methacrylate) (PMMA) | 5 wt% | Room Temperature Modulus | 50% increase | acs.org |

| Poly(butylene succinate) (PBS) | 1-5 wt% | Elastic Modulus | Significant increase | mdpi.com |

| Carboxymethyl cellulose/Hyaluronic acid (CMC/HA) | 5 wt% | Tensile Strength | Reached 370.6 MPa | acs.org |

Functional Additives in Coating Formulations

This synthetic silicate is widely used as a multifunctional additive in waterborne coatings, paints, and inks. chemagent.subyk.commfa.org Its primary role is to control the rheology of the formulation, imparting a shear-sensitive, thixotropic structure. ulprospector.combayvillechemical.net This means the coating is thick and stable in the can but flows easily when applied by brush or spray, preventing sagging and dripping.

Beyond rheology control, it acts as a stabilizer, preventing the settling of pigments and other solid particles, which improves the storage stability and shelf-life of the product. chemagent.subyk.com It also contributes to the final film's properties, offering improved clarity and gloss in varnishes and functioning as a film-forming agent for creating antistatic or barrier coatings. chemagent.subayvillechemical.net

Applications as Rheological Modifiers

The most prominent application of this compound is as a rheological modifier in a vast array of water-based systems. chemagent.subayvillechemical.net By dispersing it in water, even at low concentrations of around 2%, highly thixotropic gels are formed. ulprospector.com These gels exhibit high viscosity at rest or under low shear, effectively suspending particles and providing stability. byk.com When shear is applied, such as during mixing or application, the viscosity drops dramatically, allowing for easy processing. nih.gov This behavior is invaluable in products ranging from industrial coatings and household cleaners to cosmetics. chemagent.subayvillechemical.netspecialchem.com

The thickening and thixotropic behavior of this compound in water is a direct result of its unique particle structure and colloidal chemistry. The individual particles are nanoscale discs, typically around 25-30 nm in diameter and 1 nm thick. nih.gov In an aqueous environment, the flat surfaces of these discs carry a negative electrical charge, while the edges carry a slight positive charge. researchgate.net

This charge distribution leads to electrostatic attraction between the positive edges of one particle and the negative faces of another. As a result, the particles self-assemble into a three-dimensional network structure often referred to as a "house of cards". researchgate.netnih.gov This structure immobilizes the water molecules within it, creating a stable gel and giving the system a high viscosity at rest. When mechanical force or shear is applied, the weak electrostatic bonds holding the "house of cards" structure together are broken, causing the network to collapse and the viscosity to decrease sharply. Once the shear is removed, the particles re-associate, and the structure rebuilds itself, allowing the viscosity to recover. nih.gov This reversible, shear-dependent process is the essence of its function as a thixotropic agent.

Suspension and Anti-Settling Properties

This compound is highly regarded for its ability to modify the rheology of aqueous systems, providing exceptional suspension and anti-settling characteristics. byk.com When dispersed in water, the individual disc-shaped nanoparticles of the silicate exfoliate. nih.gov These particles have a negatively charged face and a weakly positive charge on their edges. nih.gov In an aqueous medium, these opposing charges lead to electrostatic interactions, causing the particles to arrange themselves into a "house of cards" structure. nih.gov This three-dimensional network is responsible for the formation of a highly thixotropic gel that effectively immobilizes suspended particles, preventing them from settling over time. byk.comnih.gov

This behavior is crucial in products that require solids to remain uniformly dispersed. The gel structure is shear-thinning, meaning its viscosity decreases under shear (e.g., shaking or pouring) and recovers when the shear is removed, ensuring both ease of application and long-term stability. nih.gov The efficiency of gel formation and the resulting viscosity are directly related to the concentration of the silicate in the dispersion. Even at low concentrations, a significant increase in viscosity and the development of a gel network can be observed. For instance, aqueous dispersions with less than 2% Laponite tend to exhibit liquid-like behavior, while those with higher concentrations show solid-like, gelled characteristics. Research has shown that increasing the concentration of this compound in a hydrogel from 1% to 2% can cause the viscosity to increase by an order of magnitude and the yield stress to approximately double. researchgate.net

The table below illustrates the impact of increasing the concentration of this compound on the gel strength of a water-based drilling mud, demonstrating its anti-settling capabilities.

Table 1: Effect of this compound (Laponite) Concentration on Gel Strength Over Time

| Time | Gel Strength (lb/100 ft²) at 0 lb/bbl | Gel Strength (lb/100 ft²) at 0.5 lb/bbl | Gel Strength (lb/100 ft²) at 0.75 lb/bbl |

|---|---|---|---|

| 10 sec | 19 | 25 | 30 |

| 10 min | 47 | 55 | 62 |

| 30 min | 45 | 60 | 68 |

This table is generated based on data from a study on the enhancement of static and dynamic sag (B610663) performance in water-based mud. researchgate.net

Research in Magnetorheological Fluid Systems

This compound is utilized in the formulation of advanced "smart fluids" like magnetorheological (MR) and electrorheological (ER) fluids. These are suspensions whose rheological properties, particularly viscosity and yield stress, can be rapidly and reversibly altered by the application of a magnetic or electric field, respectively. mit.eduresearchgate.net

In ER fluids, suspensions of this compound in an insulating oil (like silicone oil) themselves can exhibit significant electrorheological effects. researchgate.net Upon the application of an external electric field, the silicate particles polarize and align into chain-like or column-like structures parallel to the field lines. researchgate.net This induced structure dramatically increases the fluid's resistance to flow, manifesting as a significant increase in yield stress and viscosity. researchgate.netresearchgate.net The fluid transitions from a liquid-like to a solid-like state. researchgate.net Studies on these systems have quantified the relationship between the applied field strength, particle concentration, and the resulting rheological changes. For instance, the yield stress in such ER fluids has been observed to be proportional to the square of the applied magnetic field strength at levels below particle saturation. researchgate.net

The table below presents findings on how the yield stress of a nanocomposite hydrogel changes with the concentration of this compound, a key parameter in designing field-responsive systems.

Table 2: Influence of this compound (Laponite) Concentration on Hydrogel Yield Stress

| Laponite® Concentration (% w/v) | Yield Stress (Pa) |

|---|---|

| 1.0 | ~12 |

| 1.5 | ~18 |

| 2.0 | ~25 |

This table is generated based on data from a study on the rheological properties of nanocomposite hydrogels. researchgate.net

Applications in Adhesives and Sealants

In the field of adhesives and sealants, this compound serves as a crucial rheology modifier. byk.com Its incorporation into water-based formulations allows for precise control over viscosity and application properties. chemicalbook.comspecialchem.com By creating a thixotropic gel network, it helps prevent the sagging or slumping of adhesives applied to vertical surfaces while ensuring easy spreadability during application. byk.com

Research into nanocomposite hydrogels has demonstrated that the addition of this silicate significantly enhances key properties for adhesive applications. nih.gov Biocompatible hydrogel adhesives made with poly(acrylic acid) and this compound show a marked increase in viscosity, storage modulus (G'), and loss modulus (G'') as the silicate content rises. nih.gov This enhancement of the mechanical properties is vital for creating a strong yet flexible bond. nih.gov

Furthermore, the adhesive strength itself can be finely tuned by varying the concentration of the silicate. nih.gov Studies using 180° peel strength measurements have confirmed that adhesion can be optimized by adjusting the dose of this compound, achieving a balance between the cohesive strength of the adhesive and the fluidity required for good surface wetting. nih.gov It is also used in penetrating sealant compositions, where alkali metal silicates react with calcium compounds in silica-containing materials like concrete to form insoluble structures that improve resistance to wear and degradation. google.com

The table below shows the effect of increasing the concentration of this compound on the storage modulus of a gelatin-based hydrogel, indicating an increase in the solid-like character and cohesive strength of the material.

Table 3: Effect of this compound (Laponite) on Hydrogel Storage Modulus

| Laponite Concentration (wt%) | Gelatin Concentration (wt%) | Storage Modulus (G') at 10 rad s⁻¹ (kPa) |

|---|---|---|

| 6 | 1 | 4.6 |

| 6 | 2 | 10.1 |

| 6 | 3 | 17.2 |

This table is generated based on data from a study on the rheological properties of nanoclay-polymer composite hydrogels. nih.gov

Use in Paper and Pulp Processing

This compound, and related synthetic silicates are employed in the paper and pulp industry, primarily as a component of microparticle retention aid systems. ncsu.eduvam.ac.uk Retention aids are critical chemical additives used in the wet-end of the papermaking process to improve the retention of fine cellulosic fibers, fillers (like calcium carbonate), and other additives onto the paper sheet as water is drained through the machine wire. pulppapermill.comgoogle.com

The mechanism often involves a dual-component system, for example, using a cationic polymer (like cationic polyacrylamide or cationic starch) in conjunction with an anionic microparticle like colloidal silica (B1680970) or bentonite (B74815)/montmorillonite, a category to which this compound belongs. ncsu.edusemanticscholar.org The high-molecular-weight polymer first bridges the fibers and fines into larger flocs. semanticscholar.org After these initial flocs are broken down by shear forces in the process, the addition of the anionic microparticles helps to reform smaller, more compact, and shear-resistant flocs through a patch-bridging mechanism. semanticscholar.org This leads to several benefits:

Improved Retention: A higher percentage of fillers and fines are retained in the final paper sheet, which reduces material loss into the white water system and lowers raw material costs. pulppapermill.com

Enhanced Dewatering: The formation of more structured flocs can create clearer channels for water to drain, accelerating the dewatering process and potentially allowing for increased paper machine speeds. pulppapermill.comup.ac.za

Cleaner Process Water: By retaining more solids in the sheet, the concentration of fines and fillers in the recirculating white water is reduced, leading to a cleaner system and fewer deposit-related operational issues. pulppapermill.com

The use of such systems is essential in modern papermaking, especially with the trend towards closing water circuits, increasing filler content, and using recycled fibers, all of which make retention more challenging. pulppapermill.com

Table 4: Summary of Benefits from Retention Aid Systems in Papermaking

| Benefit | Description |

|---|---|

| Increased Retention | Improves the retention of fine fibers, fillers, and sizing agents, leading to cost savings. pulppapermill.com |

| Accelerated Drainage | Enhances water removal at the wet-end, potentially increasing machine speed. pulppapermill.com |

| Improved Runnability | Leads to a cleaner white water system, reducing deposits and sheet breaks. pulppapermill.com |

| Better Paper Formation | Optimizes floc structure for a more uniform and well-formed paper sheet. |

This table summarizes the general functions of retention aid systems, including those based on microparticles like synthetic silicates. pulppapermill.com

Research in Biomedical and Biological Applications

Investigation in Bone Implants and Tissue Engineering

The compound is extensively studied in bone tissue engineering for its ability to form hydrogels and serve as a component in composite scaffolds, enhancing mechanical properties and promoting biological activity. mdpi.comrsc.org

Silicic acid, lithium magnesium salt demonstrates notable osteoinductive properties, meaning it can stimulate undifferentiated stem cells to become bone-forming cells (osteoblasts) without the need for additional biological growth factors. plos.orgnih.gov This bioactivity is largely attributed to its degradation products: orthosilicic acid (a bioavailable form of silicon), magnesium ions (Mg²⁺), and lithium ions (Li⁺). nih.govrsc.org

Research has shown that these released ions can influence cellular processes critical for bone formation:

Silicon (Si): As orthosilicic acid, it has been shown to stimulate the differentiation and function of osteoblastic cells and inhibit bone resorption by osteoclasts. nih.govnih.gov

Magnesium (Mg): The release of Mg ions from Laponite-incorporated scaffolds has been linked to enhanced cell adhesion and proliferation. nih.gov

Lithium (Li): Lithium ions are reported to stimulate osteoblast proliferation and differentiation, partly by up-regulating the Wnt/β-catenin signaling pathway, which is crucial for bone formation. rsc.org

Studies using rat bone marrow-derived mesenchymal stem cells (rBMSCs) and human mesenchymal stem cells (hMSCs) have confirmed that scaffolds containing this silicate (B1173343) compound significantly promote osteogenic differentiation, as evidenced by increased alkaline phosphatase (ALP) activity and matrix mineralization. rsc.orgplos.orgnih.gov In some cases, the presence of the silicate alone is sufficient to induce this differentiation in a growth medium without any traditional inducing agents. plos.orgnih.gov Furthermore, research indicates that the compound can enhance the expression of key osteogenic proteins like WNT16, promoting bone regeneration. nih.gov

| Study Focus | Cell Type | Key Finding | Reference |

|---|---|---|---|

| Composite Scaffold (Gelatin/Carboxymethyl Chitosan/Laponite) | Rat Bone Marrow Mesenchymal Stem Cells (rBMSCs) | Laponite incorporation facilitated cell proliferation and induced a higher degree of osteogenic differentiation. | rsc.org |

| Nanosilicate Implants | Mesenchymal Stem Cells | Degradation products (orthosilicic acid, Mg²⁺, Li⁺) stimulate stem cells toward the osteogenic lineage. | nih.gov |

| Laponite Bioceramics | Rat Mesenchymal Stem Cells (rMSCs) | Able to induce osteoblast differentiation in growth medium without any inducing factors. | plos.org |

| Laponite-doped PLGA Nanofibers | Human Mesenchymal Stem Cells (hMSCs) | The doped Laponite within the nanofibers induced osteoblast differentiation without external inducing factors. | nih.gov |

| Laponite-Polyimide Composites | Rat Bone Mesenchymal Stem Cells | Stimulated cell adhesion, proliferation, and alkaline phosphatase activity, enhancing osteogenesis. | nih.gov |

| Laponite-coated Implants | Bone Marrow Mesenchymal Stem Cells (BMSCs) | Laponite treatment increased levels of the WNT16 protein, reversing inhibition of osteogenesis. | nih.gov |

The unique structure of this compound, characterized by disc-shaped nanoparticles with a negatively charged surface and positively charged edges, makes it an excellent candidate for drug delivery systems. mdpi.comnih.gov Its high surface area and ion exchange capacity allow for the adsorption and intercalation of therapeutic molecules, including antibiotics and anticancer drugs. academiaromana-is.ronih.gov

When incorporated into hydrogels, the silicate nanoparticles can create a cross-linked network that physically entraps drug molecules, enabling their sustained and controlled release. mdpi.com This is particularly valuable in bone tissue engineering, where a localized and prolonged release of bioactive agents can support tissue regeneration and prevent infection. The release mechanism can be tuned by environmental factors such as pH; changes in pH can alter the surface charges, mediating the release of the loaded molecules. mdpi.comnih.gov For instance, the chemotherapeutic drug Doxorubicin has been successfully intercalated into Laponite and released in a controlled, pH-responsive manner. mdpi.com

Biocompatibility Assessments

Biocompatibility is a critical prerequisite for any material intended for medical use. nih.gov this compound has been subjected to numerous biocompatibility assessments and is generally considered to have low toxicity and good compatibility with biological systems, especially at lower concentrations. academiaromana-is.ronih.gov

Cytocompatibility: In-vitro studies using various cell lines, including mouse preosteoblast cells, human mesenchymal stem cells, and fibroblasts, have shown that the material does not exert significant cytotoxic effects and can even promote cell adhesion and proliferation at appropriate concentrations. plos.orgnih.govresearchgate.net

Hemocompatibility: Hemolysis assays, which measure the rupture of red blood cells, are essential for blood-contacting biomaterials. Studies on Laponite bioceramics and hydrogels have demonstrated good hemocompatibility, with hemolysis percentages typically below the 5% threshold considered safe for biomaterials. plos.orgnih.gov

The U.S. Environmental Protection Agency has classified Laponite as a safe chemical of low concern based on experimental and modeled data. nih.gov

Degradation Mechanisms in Biological Environments

The biodegradability of this compound is a key feature for its biomedical applications, as its degradation products are non-toxic and even bioactive. plos.orgrsc.org The degradation process is primarily driven by the pH of the surrounding environment. nih.gov

Laponite particles are stable at high pH but begin to dissociate in acidic or neutral physiological conditions (pH ~7.4). nih.govresearchgate.net The mechanism involves the following steps:

Water molecules penetrate the layered structure of the silicate. researchgate.net

In environments with a pH lower than the material's isoelectric point (around pH 10), hydrogen ions (H⁺) from the solution react with the silicate structure. nih.govresearchgate.net

This reaction leaches the constituent ions—sodium (Na⁺), magnesium (Mg²⁺), and lithium (Li⁺)—from the crystal lattice. nih.govresearchgate.net

The silica (B1680970) framework subsequently dissolves, releasing soluble orthosilicic acid (Si(OH)₄). nih.govresearchgate.net

The degradation process is gradual, with studies suggesting an average degradation time of about 20 to 50 days under physiological conditions. nih.govresearchgate.net This controlled degradation is advantageous, as it ensures a sustained release of bioactive ions that can promote tissue regeneration. rsc.org Furthermore, the degradation of Laponite can produce alkaline by-products, which can help neutralize acidic microenvironments that may form from the degradation of polymeric scaffolds, thus maintaining a pH favorable for cell growth. rsc.orgrsc.org

Biological Interactions and Cytotoxicity Studies

The interaction of this compound with cells is concentration-dependent. While low concentrations are generally biocompatible and can be stimulatory, higher concentrations may lead to inhibitory or cytotoxic effects. rsc.orgnih.gov

Numerous studies have investigated the cytotoxic profile of the material. Cell viability assays (e.g., MTT assay) have shown that cell viability can remain high or even increase in the presence of low concentrations of the silicate. researchgate.netresearchgate.net For example, one study found that extracts from a Laponite/alginate composite led to higher cell viability than alginate alone, which was attributed to the release of silica. researchgate.net Another study showed that Laponite concentrations up to 100 µg/mL did not cause significant cell toxicity in bone marrow mesenchymal stem cells over 7 days. nih.gov

However, as concentrations increase, a cytotoxic response can be observed. The half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces the viability of a cell culture by 50%, has been reported across a considerable range in different studies, reflecting variations in cell types and experimental conditions.

| Reported IC50 Value | Cell Line(s) | Reference |

|---|---|---|

| ~0.5–1.5 mg/mL | HeLa or MCF-7 cells | nih.gov |

| 2.2 mg/mL | Not specified | nih.gov |

| 4 mg/mL | Not specified | nih.govnih.gov |

| Ranges from 0.05 to 50 mg/mL | General review of several studies | nih.gov |

These findings underscore the importance of optimizing the concentration of this compound in any biomedical formulation to harness its beneficial properties while avoiding potential cytotoxicity. nih.govnih.gov

Environmental and Geochemical Research

The synthetic clay, silicic acid, lithium magnesium salt, known commercially as Laponite, possesses unique physicochemical properties that make it a subject of significant interest in environmental and geochemical research. Its high surface area, charged surfaces, and ability to form colloidal gels in water are leveraged in various applications, from water purification to resource recovery. This section explores its role in environmental technologies and its behavior in natural systems.

Advanced Analytical Methodologies for Lithium Magnesium Silicates

Quantitative Analysis of Constituent Ions (Lithium, Magnesium, Silicate)

Precisely quantifying the major components of lithium magnesium silicate (B1173343)—lithium, magnesium, and the silicate anion—is fundamental for verifying stoichiometry and ensuring material quality. Several instrumental methods are routinely employed for this purpose, each with distinct advantages.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a widely used technique for the analysis of lithium-containing minerals. thermofisher.com It offers simultaneous determination of major and minor elements from a single sample digest. thermofisher.com For analysis, the silicate matrix is typically dissolved using acid digestion. The iCAP PRO X ICP-OES Duo, for instance, can utilize both axial and radial plasma viewing to measure high-concentration elements like magnesium and lower-concentration ones like lithium with high accuracy. thermofisher.com

X-ray Fluorescence (XRF) spectrometry is another powerful, non-destructive technique for the elemental analysis of silicate materials. rigaku.comterrachem.de To overcome matrix effects and issues with sample heterogeneity, a fusion method is often employed, where the sample is mixed with a flux like lithium borate (B1201080) and fused into a glass disc. researchgate.net This allows for highly accurate and precise determination of major element oxides, including MgO and SiO₂. rigaku.comresearchgate.net Wavelength-dispersive XRF (WDXRF) systems are particularly noted for their high sensitivity, especially for light elements. rigaku.com

Ion Chromatography (IC) has emerged as a robust alternative for the direct quantification of cations like lithium and magnesium. lcms.czlcms.cz This technique separates ions based on their affinity for a stationary phase and detects them via suppressed conductivity. thermofisher.com IC is particularly advantageous as it can determine the concentration of multiple cations, such as lithium, sodium, and calcium, in a single automated run, offering a significant improvement over older methods like flame photometry. lcms.czlcms.cz It is frequently used for the analysis of lithium salts and can be applied to digested silicate samples. thermofisher.comthermofisher.com

| Technique | Principle | Sample Preparation | Strengths | Typical Analytes |

|---|---|---|---|---|

| ICP-OES | Atomic emission from excited ions in argon plasma | Acid Digestion | Simultaneous multi-element analysis, high throughput | Lithium, Magnesium, Silicon |

| XRF | Emission of characteristic "secondary" X-rays | Fusion into glass disc or pressed powder | Non-destructive, excellent for major oxides, minimal wet chemistry rigaku.com | Magnesium (as MgO), Silicon (as SiO₂) |

| Ion Chromatography (IC) | Ion-exchange separation with conductivity detection | Acid Digestion/Dilution | Direct analysis of cations, high precision, automation lcms.czlcms.cz | Lithium (Li⁺), Magnesium (Mg²⁺) |

Trace Element Analysis in Complex Matrices